![molecular formula C23H22F3N3O5 B2839649 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate CAS No. 1351591-50-8](/img/structure/B2839649.png)
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate is a complex organic compound that features a benzoimidazole moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate typically involves multiple steps:
Formation of the benzoimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.
Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a catalyst like aluminum chloride.
Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone.
Substitution: The piperidine and benzoimidazole rings can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Products may include benzoimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
The compound may have potential applications in medicine, particularly in the development of drugs for treating diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-methylphenyl)methanone
- (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-nitrophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O.C2H2O4/c22-21(23,24)17-6-2-1-5-16(17)20(28)26-11-9-15(10-12-26)13-27-14-25-18-7-3-4-8-19(18)27;3-1(4)2(5)6/h1-8,14-15H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZZSAHELWJNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
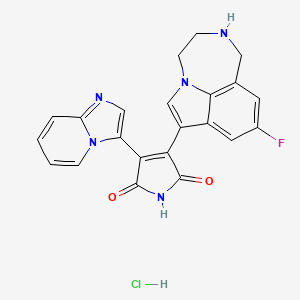
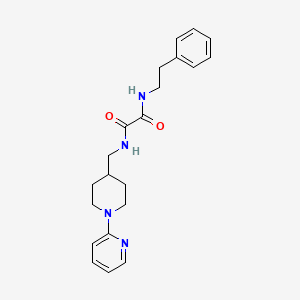
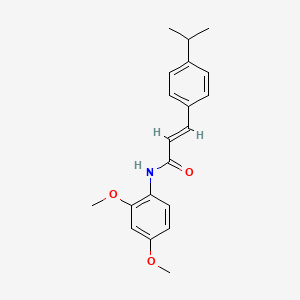
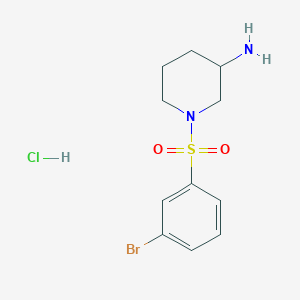

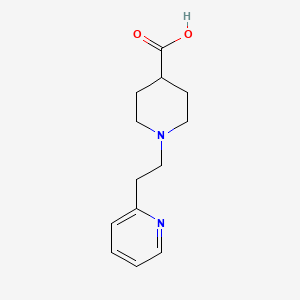
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
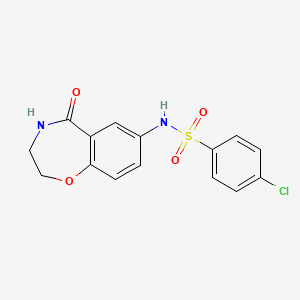
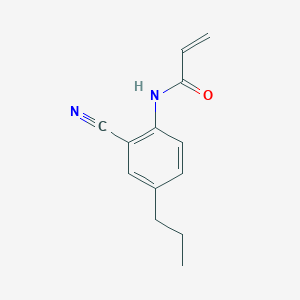
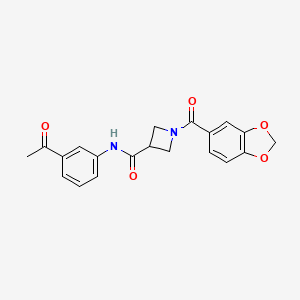
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2839587.png)
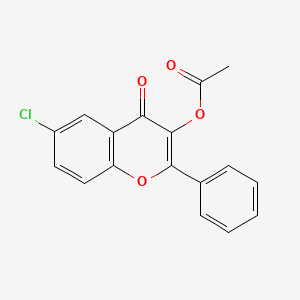
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)
